molecular formula C18H13BrN2O B15007468 2H-[4,7]Phenanthrolin-3-one, 1-(4-bromophenyl)-1,4-dihydro-

2H-[4,7]Phenanthrolin-3-one, 1-(4-bromophenyl)-1,4-dihydro-

Cat. No.: B15007468
M. Wt: 353.2 g/mol
InChI Key: VQGFWOCUHCTBMP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-[4,7]Phenanthrolin-3-one, 1-(4-bromophenyl)-1,4-dihydro- typically involves the reaction of 4-bromobenzaldehyde with 1,10-phenanthroline-5,6-dione under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2H-[4,7]Phenanthrolin-3-one, 1-(4-bromophenyl)-1,4-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenanthroline derivatives, which can be further utilized in coordination chemistry and material science .

Scientific Research Applications

2H-[4,7]Phenanthrolin-3-one, 1-(4-bromophenyl)-1,4-dihydro- has several scientific research applications:

Mechanism of Action

The mechanism by which 2H-[4,7]Phenanthrolin-3-one, 1-(4-bromophenyl)-1,4-dihydro- exerts its effects involves its ability to chelate metal ions. This chelation can inhibit metal-dependent enzymes and disrupt biological pathways. The compound’s interaction with molecular targets such as DNA and proteins can lead to various biological effects, including anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This structural modification allows for the formation of more diverse and stable metal complexes compared to its analogs .

Properties

Molecular Formula

C18H13BrN2O

Molecular Weight

353.2 g/mol

IUPAC Name

1-(4-bromophenyl)-2,4-dihydro-1H-4,7-phenanthrolin-3-one

InChI

InChI=1S/C18H13BrN2O/c19-12-5-3-11(4-6-12)14-10-17(22)21-16-8-7-15-13(18(14)16)2-1-9-20-15/h1-9,14H,10H2,(H,21,22)

InChI Key

VQGFWOCUHCTBMP-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C=CC3=C2C=CC=N3)NC1=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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